molecular formula C13H15N3O4 B11183706 1-(3-Nitrobenzoyl)piperidine-4-carboxamide

1-(3-Nitrobenzoyl)piperidine-4-carboxamide

Cat. No.: B11183706
M. Wt: 277.28 g/mol
InChI Key: RSRYGGYDMAADHS-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzoyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. The structure of this compound includes a piperidine ring substituted with a nitrobenzoyl group and a carboxamide group, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-(3-Nitrobenzoyl)piperidine-4-carboxamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3-Nitrobenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(3-Nitrobenzoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

1-(3-Nitrobenzoyl)piperidine-4-carboxamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, analgesic, and potential neuropharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine-4-carboxylic acid derivatives with 3-nitrobenzoyl chloride. Characterization methods such as Infrared (IR) spectroscopy and Proton Nuclear Magnetic Resonance (1H NMR) are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data

MethodObservations
IRCharacteristic peaks indicating functional groups (e.g., amide C=O stretch)
1H NMRChemical shifts corresponding to protons in piperidine and benzoyl moieties

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that this compound exhibits a diverse antimicrobial profile, showing comparable or superior activity to its parent compounds against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial activity is believed to arise from the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Analgesic Effects

In studies assessing analgesic properties, derivatives of piperidine-4-carboxamide have demonstrated significant pain relief in animal models. The onset of analgesia was rapid, with effects lasting for several hours.

  • Case Study : In a controlled experiment on mice, the compound exhibited significant analgesic effects within 15 minutes post-administration, reaching maximum efficacy at 90 minutes and maintaining notable activity for up to 180 minutes .

Neuropharmacological Effects

Research has indicated that compounds related to this compound may act as dopamine reuptake inhibitors. This suggests potential applications in treating disorders such as depression or anxiety.

  • Behavioral Studies : Open field tests showed that certain derivatives led to increased locomotor activity, which is often associated with antidepressant effects .

Comparative Analysis

A comparative analysis of various piperidine derivatives highlights the biological activity spectrum of this compound.

Table 2: Biological Activity Comparison

CompoundAntimicrobial ActivityAnalgesic EffectNeuropharmacological Activity
This compoundModerate to HighSignificantModerate
Piperidine-4-carboxamideLowMinimalLow
Other Nitrobenzoyl DerivativesVariableModerateVariable

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

1-(3-nitrobenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C13H15N3O4/c14-12(17)9-4-6-15(7-5-9)13(18)10-2-1-3-11(8-10)16(19)20/h1-3,8-9H,4-7H2,(H2,14,17)

InChI Key

RSRYGGYDMAADHS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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